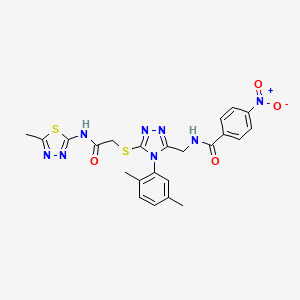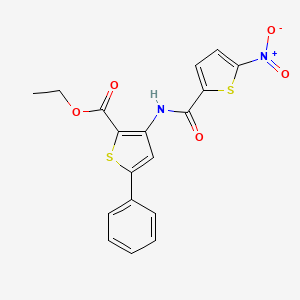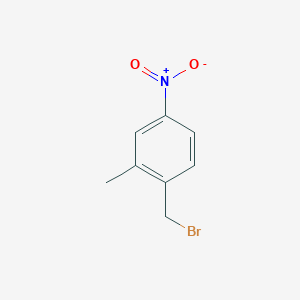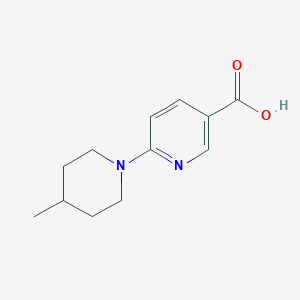
N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to the compound , often involves click chemistry. This method allows for the creation of compounds with potential bioactive properties by linking various chemical groups through triazole rings (Tahghighi et al., 2012). Another approach for synthesizing related compounds involves the reaction of specific benzoyl chlorides with aminothiadiazole derivatives, characterized by spectroscopic methods like NMR and IR (Al Mamari et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic methods, confirming the presence of specific functional groups essential for their biological activity. For example, the structure of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide was confirmed through 1H NMR, 13C NMR, IR, GC-MS, and elemental analysis, highlighting the importance of accurate structural characterization (Al Mamari et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving thiadiazole and triazole derivatives often include cyclization and nucleophilic substitution processes, leading to compounds with diverse biological activities. For instance, the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives involves dehydrative cyclization of hydrazinecarbothioamide derivatives, showcasing the variety of chemical reactions these compounds can undergo (Khan et al., 2010).
Physical Properties Analysis
The physical properties of compounds similar to the one , such as solubility, melting point, and crystallinity, can be inferred from their chemical structure and the presence of specific functional groups. However, detailed physical properties specific to this compound were not directly available in the literature.
Chemical Properties Analysis
The chemical properties of thiadiazole and triazole derivatives, including reactivity, stability, and the potential for forming various chemical bonds, play a crucial role in their biological activity. For example, the synthesis and characterization of 1,3,4-thiadiazole derivatives reveal insights into their chemical behavior and potential applications (Yu et al., 2014).
Aplicaciones Científicas De Investigación
Anti-leishmanial Activity : A study synthesized a series of compounds related to the specified chemical, which showed good anti-leishmanial activity against Leishmania major. The most active compound significantly decreased the number of intracellular amastigotes per macrophage, highlighting the potential for therapeutic applications in treating leishmaniasis (Tahghighi et al., 2012).
Antioxidant and Urease Inhibition Activities : Another research synthesized derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, demonstrating significant antioxidant and urease inhibitory activities. This indicates potential applications in addressing oxidative stress and certain medical conditions related to urease activity (Khan et al., 2010).
Antibacterial Properties : A study involving the synthesis of triazole and thiadiazole derivatives revealed antibacterial activities against various bacterial strains, suggesting the compound's utility in developing new antibacterial agents (Zhang et al., 2010).
Antimicrobial, Anti-lipase, and Antiurease Activities : Compounds with structural similarities were evaluated for their antimicrobial, anti-lipase, and antiurease activities, presenting the compound as a candidate for further research in these areas (Özil et al., 2015).
Photodynamic Therapy for Cancer Treatment : A study focused on a zinc phthalocyanine derivative, which showed high singlet oxygen quantum yield, indicating its potential as a photosensitizer in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Propiedades
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O4S2/c1-13-4-5-14(2)18(10-13)30-19(11-24-21(33)16-6-8-17(9-7-16)31(34)35)27-29-23(30)36-12-20(32)25-22-28-26-15(3)37-22/h4-10H,11-12H2,1-3H3,(H,24,33)(H,25,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDGLXOVBFJQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N8O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2,5-dimethylphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2491705.png)
![2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2491706.png)

![Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2491708.png)
![Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide](/img/structure/B2491709.png)








![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)